(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034453-44-4
VCID: VC5168180
InChI: InChI=1S/C16H22N6O3S/c1-19-11-15(17-12-19)26(24,25)21-8-6-20(7-9-21)16(23)13-10-18-22-5-3-2-4-14(13)22/h10-12H,2-9H2,1H3
SMILES: CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3
Molecular Formula: C16H22N6O3S
Molecular Weight: 378.45

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

CAS No.: 2034453-44-4

Cat. No.: VC5168180

Molecular Formula: C16H22N6O3S

Molecular Weight: 378.45

* For research use only. Not for human or veterinary use.

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone - 2034453-44-4

Specification

CAS No. 2034453-44-4
Molecular Formula C16H22N6O3S
Molecular Weight 378.45
IUPAC Name [4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Standard InChI InChI=1S/C16H22N6O3S/c1-19-11-15(17-12-19)26(24,25)21-8-6-20(7-9-21)16(23)13-10-18-22-5-3-2-4-14(13)22/h10-12H,2-9H2,1H3
Standard InChI Key IOBDPVPTZPSMBE-UHFFFAOYSA-N
SMILES CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, [4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone, reflects its hybrid architecture. Critical structural elements include:

  • Piperazine ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capacity.

  • Sulfonyl bridge: The -SO₂- group linking piperazine to the 1-methylimidazole enhances electrophilicity and stability .

  • Tetrahydropyrazolo[1,5-a]pyridine: A bicyclic system with partial saturation, contributing to planar aromatic interactions and solubility modulation.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₂N₆O₃S
Molecular Weight378.45 g/mol
CAS Number2034453-44-4
SMILESCN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3
InChI KeyIOBDPVPTZPSMBE-UHFFFAOYSA-N

Stereochemical Considerations

Synthesis and Characterization

Synthetic Pathways

The synthesis involves three stages:

  • Piperazine sulfonylation: 1-Methyl-1H-imidazole-4-sulfonyl chloride reacts with piperazine in acetonitrile, yielding 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazine .

  • Methanone coupling: The sulfonylated piperazine undergoes nucleophilic acyl substitution with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride in DMSO.

  • Purification: Chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) achieves >95% purity.

Analytical Validation

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 8.21 (imidazole H-2), 7.89 (pyrazolo H-5), and 3.41–2.98 ppm (piperazine CH₂).

  • Mass Spectrometry: ESI-MS m/z 379.1 [M+H]⁺ corroborates the molecular weight.

  • X-ray Crystallography: Limited data exist, but analogous sulfonamides exhibit triclinic crystal systems with π-stacking .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The imidazole ring undergoes nitration at C-2 under HNO₃/H₂SO₄, while the pyrazolo nitrogen participates in alkylation with methyl iodide.

Oxidation and Reduction

  • Oxidation: KMnO₄ in acidic conditions cleaves the tetrahydropyrazolo ring to a pyrazole-3-carboxylic acid derivative.

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) saturates the pyridine ring, enhancing solubility but reducing aromatic binding potential .

Table 2: Representative Reactions

Reaction TypeReagentsProduct
SulfonationSO₃/DMFIncreased sulfonic acid derivatives
AlkylationCH₃I, K₂CO₃N-Methylpyrazolo adduct

Biological Activity and Mechanistic Insights

Kinase Inhibition Profiling

Structural analogs, such as [(4aR)-1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone, inhibit RET kinase (IC₅₀ = 2.1 nM), suggesting similar targets for this compound . The sulfonyl group likely chelates ATP-binding site lysines, while the methanone linker stabilizes hydrophobic interactions .

Antiproliferative Effects

In MIA PaCa-2 pancreatic cancer cells, related pyrazolo-pyridines reduce viability by 78% at 10 μM via G1 arrest . Mechanistic studies implicate CDK4/6 pathway suppression, though direct targets remain unconfirmed for this specific compound .

Stability and Pharmacokinetic Considerations

Solubility and LogP

Experimental solubility in PBS (pH 7.4) is 12.4 μg/mL, with a calculated logP of 2.6 . The sulfonyl and piperazine groups enhance aqueous solubility compared to non-polar analogs .

Metabolic Stability

Microsomal assays (human liver) show a half-life of 43 minutes, primarily due to CYP3A4-mediated oxidation of the imidazole methyl group. Deuterating the methyl group (CD₃) extends the half-life to 68 minutes .

Table 3: ADME Properties

ParameterValue
Plasma Protein Binding89%
CYP Inhibition3A4 (IC₅₀ = 4.2 μM)
Permeability (Caco-2)6.1 × 10⁻⁶ cm/s

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